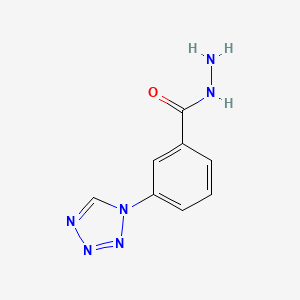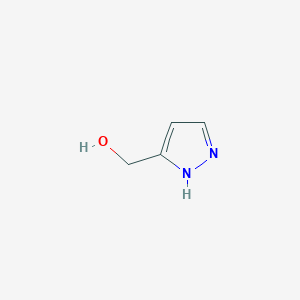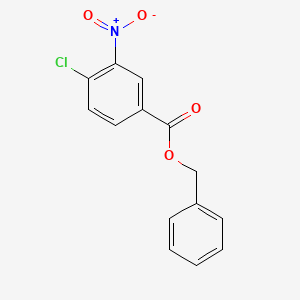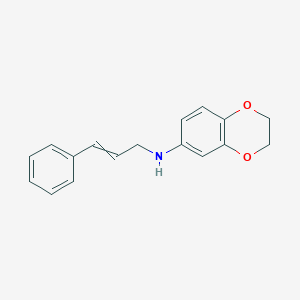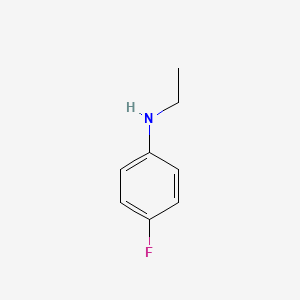
N-ethyl-4-fluoroaniline
Descripción general
Descripción
N-Ethyl-4-fluoroaniline is a chemical compound with the CAS Number: 405-67-4 . It has a molecular weight of 139.17 and its IUPAC name is N-ethyl-N-(4-fluorophenyl)amine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of N-ethyl-4-fluoroaniline is C8H10FN . The InChI code is 1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 .Physical And Chemical Properties Analysis
N-Ethyl-4-fluoroaniline has a boiling point of 201.4°C at 760 mmHg . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
1. Toxicity Assessment in Earthworms
Bundy et al. (2002) used high-resolution 1H NMR spectroscopy to study the biochemical impact of 4-fluoroaniline, among other compounds, on earthworms (Eisenia veneta). They discovered significant changes in biochemical profiles, such as decreases in certain metabolites, indicating potential as biomarkers for xenobiotic toxicity (Bundy et al., 2002).
2. Synthesis of Biologically Active Compounds
Abdel‐Wadood et al. (2014) researched the synthesis of various derivatives using 2‐Bromo‐4‐fluoroaniline, leading to compounds with significant antibacterial and antifungal activities. This study highlights the role of fluoroaniline derivatives in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
3. Development of pH-Sensitive Probes
Rhee, Levy, and London (1995) developed pH-sensitive probes based on modifications of the 2-aminophenol group, including fluorinated derivatives. These compounds, like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, show potential in measuring intracellular pH, demonstrating the utility of fluoroaniline derivatives in biological sensing applications (Rhee, Levy, & London, 1995).
4. Bioactivation Studies
Rietjens and Vervoort (1991) explored the bioactivation of 4-fluorinated anilines, including 4-fluoroaniline, highlighting the formation of reactive benzoquinoneimines as primary reaction products. This study provides insight into the metabolic processes and potential toxicological implications of fluoroaniline derivatives (Rietjens & Vervoort, 1991).
5. Synthesis of Radioactive Compounds
Olma, Ermert, and Coenen (2006) synthesized no carrier added (n.c.a.) 4-[18F]fluorophenylurea derivatives using 4-[18F]fluoroaniline as a building block. Their work contributes to the field of radiopharmaceuticals, demonstrating the versatility of fluoroaniline in synthesizing radioactive compounds for medical imaging (Olma, Ermert, & Coenen, 2006).
6. Synthesis of Polyaniline Derivatives
Sahin et al. (2010) investigated the synthesis and properties of various polyaniline derivatives, including poly(N-ethylaniline). They explored the effects of substituents on conductivity, morphology, and other characteristics, which is crucial for applications in materials science (Sahin et al., 2010).
7. Development of Gametocides
Iskra, Titan, and Meglič (2013) synthesized ethyl oxanilate derivatives, including a fluoro derivative, to test their application as gametocides in plants like common wheat. Their research demonstrates the agricultural applications of fluoroaniline derivatives in enhancing crop production (Iskra, Titan, & Meglič, 2013).
8. Chemosensor Development
Nandi et al. (2014) developed a chemosensor based on Ethyl(hydroxyethyl)cellulose functionalized with Brooker's merocyanine for detecting cyanide in water, demonstrating the potential of fluoroaniline derivatives in environmental monitoring (Nandi et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-ethyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPOYRKNIDVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407027 | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-fluoroaniline | |
CAS RN |
405-67-4 | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)
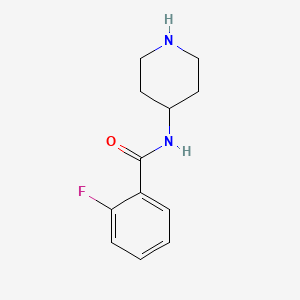
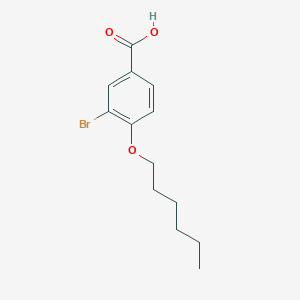
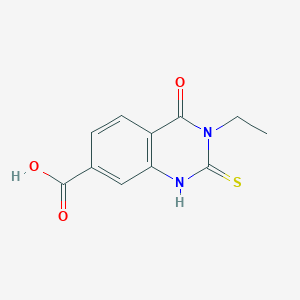
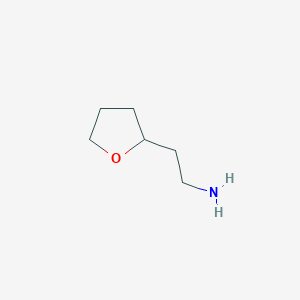
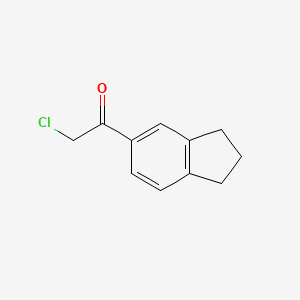
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)
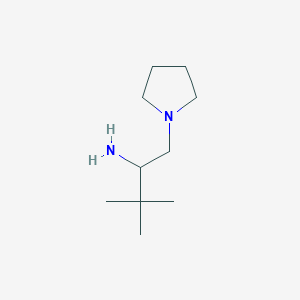
![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)
